molecular formula C19H17FN2O2S B2567603 N-(2-fluorophenyl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)acetamide CAS No. 670268-17-4

N-(2-fluorophenyl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)acetamide

Cat. No.: B2567603
CAS No.: 670268-17-4
M. Wt: 356.42
InChI Key: SSFMQWCFFPMEBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorophenyl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a fluorophenyl group, a methoxy-substituted quinoline ring, and a thioacetamide linkage. Compounds of this nature are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Derivative: Starting with a suitable precursor, the quinoline ring can be synthesized through cyclization reactions.

    Introduction of the Methoxy and Methyl Groups: These groups can be introduced via electrophilic aromatic substitution reactions.

    Thioacetamide Formation: The thioacetamide linkage can be formed by reacting the quinoline derivative with a suitable thioacetamide reagent under controlled conditions.

    Fluorophenyl Group Attachment:

Industrial Production Methods

Industrial production of such compounds would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)acetamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioacetamide group to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a lead compound in drug discovery and development.

    Industry: Applications in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-fluorophenyl)-2-((7-methoxyquinolin-2-yl)thio)acetamide
  • N-(2-chlorophenyl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)acetamide
  • N-(2-fluorophenyl)-2-((4-methylquinolin-2-yl)thio)acetamide

Uniqueness

N-(2-fluorophenyl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)acetamide is unique due to the specific combination of its functional groups, which can impart distinct chemical and biological properties compared to similar compounds. The presence of the fluorophenyl group, methoxy substitution, and thioacetamide linkage can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-(7-methoxy-4-methylquinolin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O2S/c1-12-9-19(22-17-10-13(24-2)7-8-14(12)17)25-11-18(23)21-16-6-4-3-5-15(16)20/h3-10H,11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSFMQWCFFPMEBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)OC)SCC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.